![molecular formula C25H22N2O5 B2616005 (2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one CAS No. 929440-74-4](/img/structure/B2616005.png)
(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one
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Overview
Description
(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
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Biological Activity
The compound (2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on available literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the condensation of substituted benzaldehydes with aminomethyl phenols. The process often utilizes reagents such as chlorotrimethylsilane (TMSCl) to facilitate the formation of the benzoxazine structure. The synthetic pathways have been documented to yield moderate to excellent results in terms of purity and yield.
Antimicrobial Activity
Research has shown that derivatives of benzoxazines exhibit significant antimicrobial properties. For instance, studies have indicated that compounds similar to (2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene) demonstrated activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans .
Microorganism | Activity |
---|---|
Staphylococcus aureus | Significant inhibition |
Escherichia coli | Moderate inhibition |
Candida albicans | Effective antifungal |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have indicated that similar benzoxazine derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cell cycle proteins and apoptotic pathways .
Antituberculosis Activity
Some derivatives have shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating effective bactericidal activity .
Case Studies
- Antimicrobial Efficacy Study : A study evaluating a series of benzoxazine derivatives found that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria. The most active compounds exhibited MIC values in the low micromolar range, indicating strong potential for therapeutic use .
- In Vivo Toxicity Assessment : A toxicity evaluation conducted on zebrafish models revealed that low concentrations of the compound did not result in significant adverse effects on survival or development, suggesting a favorable safety profile for further pharmacological studies .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Some studies suggest that benzoxazines may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Scientific Research Applications
Antimicrobial Activity
Benzoxazinone derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds similar to (2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one exhibit significant activity against various bacterial strains and fungi. For instance:
- In vitro Studies : A series of benzoxazinone derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. Many derivatives demonstrated moderate to potent antimicrobial activity .
- Mechanism of Action : The compound's structure allows it to interact with key enzymes involved in microbial metabolism. Docking studies have indicated strong binding affinities to target enzymes such as glucosamine-6-phosphate synthase, which is crucial for bacterial cell wall synthesis .
Antioxidant Properties
The antioxidant capabilities of benzoxazinones are noteworthy. Compounds in this class can scavenge free radicals effectively:
- DPPH Radical Scavenging : Studies have shown that this compound exhibits significant activity against the DPPH radical, indicating its potential use as a natural antioxidant in pharmaceuticals and food preservation .
Anticancer Potential
Benzoxazinones have been recognized for their antiproliferative effects on cancer cells:
- Cell Line Studies : Research indicates that certain derivatives can inhibit the growth of various cancer cell lines. The structural modifications in compounds like this compound may enhance their efficacy against specific cancer types by targeting cellular pathways involved in proliferation and apoptosis .
Synthesis and Structural Variations
The synthesis of benzoxazinone derivatives involves various chemical reactions that allow for structural modifications:
Synthesis Method | Key Reagents | Yield (%) | Notes |
---|---|---|---|
Cyclization of o-amino phenol with chloroacetyl chloride | Anhydrous K₂CO₃ | 78% | Produces 2H-benzoxazin-3(4H)-ones |
Alkylation with potassium carbonate | DMF as solvent | 30–70% | Enhances biological activity through structural diversity |
These methods highlight the versatility in synthesizing derivatives with varying biological activities.
Future Research Directions
The potential applications of this compound warrant further investigation:
- In Vivo Studies : Future research should focus on evaluating the compound's efficacy and safety profiles in animal models to better understand its therapeutic potential.
- Combination Therapies : Investigating the synergistic effects of this compound with existing antimicrobial or anticancer agents could enhance treatment outcomes.
Properties
IUPAC Name |
(2Z)-8-[(3,4-dimethoxyphenyl)methyl]-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-29-21-7-5-17(11-22(21)30-2)13-27-14-19-20(31-15-27)8-6-18-24(28)23(32-25(18)19)10-16-4-3-9-26-12-16/h3-12H,13-15H2,1-2H3/b23-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAFQFMARDAAIO-RMORIDSASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3OC(=CC5=CN=CC=C5)C4=O)OC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN2CC3=C(C=CC4=C3O/C(=C\C5=CN=CC=C5)/C4=O)OC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.